molecular formula C9H9ClO2S B2806722 2-Cyclopropylbenzenesulfonyl chloride CAS No. 1772586-39-6

2-Cyclopropylbenzenesulfonyl chloride

Cat. No.: B2806722
CAS No.: 1772586-39-6
M. Wt: 216.68
InChI Key: NYBACMNBYNBVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropylbenzenesulfonyl chloride is an organic compound with the molecular formula C9H9ClO2S. It is a derivative of benzenesulfonyl chloride, where a cyclopropyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopropylbenzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of benzenesulfonyl chloride with cyclopropylmagnesium bromide in the presence of a catalyst. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, this compound is produced by the chlorosulfonation of cyclopropylbenzene. This process involves the reaction of cyclopropylbenzene with chlorosulfonic acid, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

2-Cyclopropylbenzenesulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.

    Material Science: It is used in the preparation of functionalized materials with specific properties.

    Biological Research: It is used to modify biomolecules for studying their functions and interactions.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanesulfonyl chloride
  • Cyclohexanesulfonyl chloride
  • Trifluoromethanesulfonyl chloride
  • Methanesulfonyl chloride

Uniqueness

2-Cyclopropylbenzenesulfonyl chloride is unique due to the presence of both a cyclopropyl group and a benzenesulfonyl chloride moiety. This combination imparts distinct reactivity and properties compared to other sulfonyl chlorides. The cyclopropyl group introduces ring strain, which can influence the compound’s reactivity and stability.

Properties

IUPAC Name

2-cyclopropylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c10-13(11,12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBACMNBYNBVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.